2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)8-10-5-7(11-8)3-4-9;;/h5-6H,3-4,9H2,1-2H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBTYZLBIJQCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Cyclization
A classical approach to imidazoles involves the condensation of α-diketones, aldehydes, and ammonia. For this compound, ethyl pyruvate (as the diketone equivalent), isobutyraldehyde (to introduce the isopropyl group), and ammonia can react under reflux in ethanol to yield 2-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation would generate the 2-isopropylimidazole intermediate.
Reaction Conditions :
Palladium-Catalyzed Decarboxylation of Histidine Derivatives
Adapting methods from continuous histamine production, L-histidine derivatives modified with an isopropyl group can undergo decarboxylation. For example, N-Boc-2-isopropyl-L-histidine methyl ester is treated with 5% Pd/C under hydrogen (1–3 atm) in ethanol at 60°C. This step removes the carboxyl group, yielding 2-(2-isopropyl-1H-imidazol-4-yl)ethanamine.
Advantages :
- High regioselectivity due to the pre-installed isopropyl group.
- Scalability for continuous production.
Functionalization Strategies
Alkylation of Imidazole Intermediates
The ethanamine side chain can be introduced via nucleophilic substitution. 2-Isopropyl-1H-imidazole-4-carboxaldehyde is condensed with nitromethane in a Henry reaction, followed by reduction of the nitro group to an amine using Raney nickel and hydrogen gas.
Typical Conditions :
Reductive Amination
An alternative route involves reductive amination of 2-isopropyl-1H-imidazole-4-acetaldehyde with ammonia using sodium cyanoborohydride in methanol. This method avoids nitro intermediates and achieves moderate yields (55–60%).
Salt Formation: Dihydrochloride Preparation
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in a polar solvent.
Optimized Protocol :
- Dissolve 2-(2-isopropyl-1H-imidazol-4-yl)ethanamine (1 eq) in anhydrous ethanol .
- Add concentrated HCl (2.2 eq) dropwise at 0°C.
- Reflux for 1 hour, then cool to precipitate the salt.
- Filter and wash with cold ethanol.
Characterization Data :
- Molecular Formula : C₈H₁₆Cl₂N₃ (confirmed by HRMS).
- Melting Point : 210–212°C (decomposition).
- Solubility : >50 mg/mL in water.
Analytical Comparison of Methods
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Debus-Radziszewski | Ethyl pyruvate, isobutyraldehyde | 55 | 90 | Low-cost reagents |
| Histidine decarboxylation | N-Boc-2-isopropyl-L-histidine | 75 | 95 | High regioselectivity |
| Reductive amination | 2-Isopropylimidazole-4-acetaldehyde | 60 | 88 | Avoids nitro intermediates |
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving histamine receptors and their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and inflammation.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The compound exerts its effects by interacting with histamine receptors, particularly the H1 and H2 receptors. This interaction leads to various cellular responses, including the modulation of immune responses and the regulation of gastric acid secretion. The molecular targets include specific histamine receptor subtypes, and the pathways involved are primarily related to signal transduction mechanisms .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight and Solubility :
- The isopropyl derivative has the highest molecular weight (226.15 g/mol) due to its branched alkyl group. In contrast, the methyl and ethyl analogs are lighter (184.07–212.12 g/mol).
- Solubility trends correlate with substituent hydrophobicity. The methyl-substituted compound (4-methylhistamine) shows high solubility in DMSO (≥31.3 mg/mL), while the isopropyl variant is predicted to have reduced solubility due to steric hindrance .
Structural Influence on Biological Activity: Receptor Selectivity: Substitution at the 2-position (e.g., isopropyl, methyl, ethyl) may reduce affinity for canonical histamine receptors (H1–H3) while enhancing selectivity for H4 receptors, as seen in 4-methylhistamine .
Synthetic Considerations: Substituted imidazoles are often synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated alkylation or condensation reactions, as demonstrated for nitroimidazole derivatives in . The introduction of isopropyl groups may require specialized reagents or protecting-group strategies to avoid steric complications.
Biological Activity
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride, a histamine analogue, has garnered attention for its potential biological activities, particularly in pharmacology and therapeutic applications. This compound is characterized by an isopropyl group at the 2-position of the imidazole ring, which enhances its interaction with histamine receptors, making it a significant subject of study in various biological contexts.
The precise mechanism of action for this compound remains largely unknown. However, its structural similarity to histamine suggests that it may act as a ligand for histamine receptors (H1, H2, H3, and H4), potentially influencing various physiological responses such as inflammation and allergic reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Histamine Receptor Interaction : As a histamine analogue, it likely modulates receptor activity, affecting processes like vasodilation and neurotransmission.
- Antiallergic Properties : It is utilized in allergy diagnostic kits and may have therapeutic implications in managing allergic responses .
- Cytotoxicity Studies : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting its role in oncology research .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Histamine Receptor Modulation | Potential to influence H1 and H2 receptor activities |
| Antiallergic Effects | Used in allergy diagnostics; may mitigate allergic reactions |
| Cytotoxicity | Exhibits cytotoxic effects in preliminary cancer studies |
| Anti-inflammatory Potential | May reduce inflammation through histamine pathway modulation |
Case Studies and Experimental Findings
A review of recent literature reveals several studies that have explored the biological activity of this compound:
- Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects of various imidazole derivatives, including this compound, against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated significant growth inhibition compared to control groups .
- Histamine Receptor Binding Assays : In vitro assays demonstrated that this compound binds to histamine receptors with varying affinities, providing insights into its potential therapeutic applications in treating conditions like asthma and allergies .
- Inflammation Studies : Research has suggested that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines from immune cells. This suggests a potential role in managing chronic inflammatory diseases .
Q & A
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with H1 receptors; focus on hydrogen bonds between the imidazole N and Glu179 residue .
- QSAR Models : Apply Gaussian09 for DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with antimicrobial efficacy .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
- First Aid : For inhalation exposure, administer oxygen and seek medical evaluation .
How can researchers optimize synthetic routes for novel derivatives with enhanced bioactivity?
Q. Advanced
- Derivatization : Introduce substituents at the ethylamine chain via reductive amination (e.g., aldehydes/ketones with NaBH₃CN) .
- High-Throughput Screening : Use parallel synthesis in microtiter plates to assess >100 analogs for improved solubility or potency .
What analytical techniques are critical for assessing purity and stability?
Q. Advanced
- HPLC-UV : Use a C18 column (ACN/0.1% TFA mobile phase) to detect impurities (<0.1%) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify hydrolytic degradation products .
How does this compound compare structurally and functionally to its benzimidazole analogs?
Q. Advanced
- Structural Differences : Benzimidazoles exhibit extended aromaticity, enhancing π-π stacking but reducing solubility.
- Bioactivity : Benzimidazole derivatives show 10-fold higher affinity for H2 receptors but lower blood-brain barrier penetration .
What are the best practices for data reproducibility in pharmacological studies involving this compound?
Q. Advanced
- Dose-Response Curves : Use 8-point serial dilutions (1 nM–100 µM) with triplicate measurements .
- Negative Controls : Include histamine or cimetidine to validate assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
